molecular formula C11H12N2O2S B14515360 N-(3-Oxothiomorpholin-2-yl)benzamide CAS No. 62758-29-6

N-(3-Oxothiomorpholin-2-yl)benzamide

Cat. No.: B14515360
CAS No.: 62758-29-6
M. Wt: 236.29 g/mol
InChI Key: MFYVJJXUMFAFLI-UHFFFAOYSA-N
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Description

N-(3-Oxothiomorpholin-2-yl)benzamide is a benzamide derivative featuring a thiomorpholinone ring fused to the amide group. The thiomorpholinone moiety introduces sulfur and oxygen heteroatoms, which may influence electronic properties, solubility, and biological interactions.

Properties

CAS No.

62758-29-6

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

N-(3-oxothiomorpholin-2-yl)benzamide

InChI

InChI=1S/C11H12N2O2S/c14-9(8-4-2-1-3-5-8)13-11-10(15)12-6-7-16-11/h1-5,11H,6-7H2,(H,12,15)(H,13,14)

InChI Key

MFYVJJXUMFAFLI-UHFFFAOYSA-N

Canonical SMILES

C1CSC(C(=O)N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxothiomorpholin-2-yl)benzamide typically involves the condensation of benzoic acid derivatives with thiomorpholine derivatives. One common method involves the reaction of 3-oxothiomorpholine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxothiomorpholin-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(3-Oxothiomorpholin-2-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Oxothiomorpholin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

Benzamide derivatives are distinguished by substituents on the aromatic ring and the nature of the amide-linked heterocycle. Key analogs include:

Compound Name Key Substituents/Heterocycles Functional Relevance
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate group Metal-catalyzed C–H bond functionalization
N-(Thiazol-2-yl)-benzamide analogs Thiazole ring Kinase inhibition, antimicrobial activity
Nitazoxanide 5-nitro-2-thiazolyl group Antiparasitic activity
N-(6-Aminobenzo[d]thiazol-2-yl)benzamide Amino-substituted benzothiazole Corrosion inhibition
Anacardic acid-derived benzamides Long alkyl chains, ethoxy/pentadecyl groups Histone acetyltransferase (HAT) modulation

Key Insight: The thiomorpholinone ring in the target compound may enhance solubility and metal-binding capacity compared to simpler amides, while thiazole-containing analogs prioritize bioactivity (e.g., kinase inhibition) or corrosion resistance.

Physicochemical and Spectroscopic Properties

Functional groups influence spectroscopic signatures:

Compound Class IR Peaks (cm⁻¹) ¹³C NMR Shifts (ppm) Reference
Benzoylthiourea derivatives C=O (~1650), C-S (~680) Carbonyl C: 165–175
N-(6-Nitrobenzo[d]thiazol-2-yl)benzamide C=O (~1680), NO₂ (~1520) Aromatic C: 120–140; C=O: 168

Comparison: The thiomorpholinone ring’s C=S and C=O stretches (~1250 and ~1650 cm⁻¹, respectively) would align with benzoylthiourea derivatives, while its cyclic structure may alter aromatic carbon shifts in NMR .

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